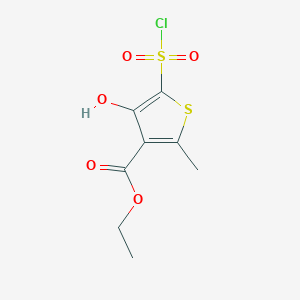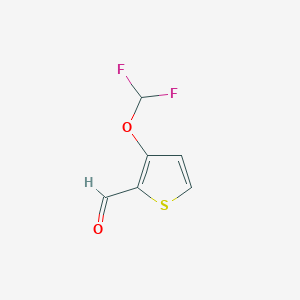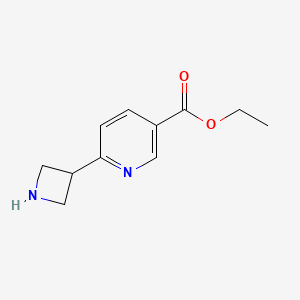![molecular formula C17H20F3N3O B13467643 (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide is a complex organic compound with a unique structure that includes a cyanoethyl group, a dimethylamino group, and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide typically involves multiple steps. One common method includes the reaction of a cyanoethyl compound with a dimethylamino compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The trifluoromethylphenyl group is introduced through a separate reaction, often involving a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
科学的研究の応用
Chemistry
In chemistry, (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound is used in the study of enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide involves its interaction with specific molecular targets. The cyanoethyl group can interact with nucleophilic sites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide: can be compared to other compounds with similar structures, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique compared to similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets. Additionally, the trifluoromethyl group can influence the compound’s reactivity and its interactions with other molecules, providing unique properties that are not observed in similar compounds.
特性
分子式 |
C17H20F3N3O |
|---|---|
分子量 |
339.35 g/mol |
IUPAC名 |
(E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-enamide |
InChI |
InChI=1S/C17H20F3N3O/c1-13(11-21)23(16(24)8-5-9-22(2)3)12-14-6-4-7-15(10-14)17(18,19)20/h4-8,10,13H,9,12H2,1-3H3/b8-5+ |
InChIキー |
LURPRHOSUXWUDF-VMPITWQZSA-N |
異性体SMILES |
CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)/C=C/CN(C)C |
正規SMILES |
CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C=CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)


![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)



![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)

![2,5-Diazabicyclo[4.1.1]octane](/img/structure/B13467620.png)

